molecular formula C7H6BrNO2 B144560 Methyl 4-Bromopicolinate CAS No. 29681-42-3

Methyl 4-Bromopicolinate

Cat. No. B144560
CAS RN: 29681-42-3
M. Wt: 216.03 g/mol
InChI Key: JZFLATQBIPILFS-UHFFFAOYSA-N
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Patent
US08273747B2

Procedure details

A solution of 4-bromopyridine hydrochloride (595 mg, 3.06 mmol) in DCM (20 mL) is washed with aqueous NaHCO3 (2×20 mL), dried (MgSO4) and filtered. The filtrate is made up to 45 mL by the addition of more DCM, then water (3 mL) is added, followed by iron(II) sulphate heptahydrate (8.51 g, 30.6 mmol) and conc. H2SO4 (0.95 mL, 9.18 mmol). In a separate flask, methyl pyruvate (4.15 mL, 46 mmol) is treated with hydrogen peroxide (3.5 mL, 30.6 mmol, 30% solution in water) at −10° C., then this solution is added to the DCM/water mixture at −10° C. with vigorous stirring. After 15 minutes, the reaction is diluted with iced water (100 mL) and extracted into DCM (4×20 mL). The combined DCM phases are dried (MgSO4) and removed in vacuo. The title compound is obtained after sequential column chromatography (gradient elution—10-40% EtOAc in heptane with 0.5% triethylamine, then repeating with 0-20% EtOAc in heptane with 0.5% triethylamine).
Quantity
595 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
4.15 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
8.51 g
Type
catalyst
Reaction Step Five
Name
DCM water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.OS(O)(=O)=O.[C:14]([O:19][CH3:20])(=[O:18])C(C)=O.OO>C(Cl)Cl.C([O-])(O)=O.[Na+].O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].C(Cl)Cl.O>[Br:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:14]([O:19][CH3:20])=[O:18])[CH:4]=1 |f:0.1,6.7,9.10.11.12.13.14.15.16.17,18.19|

Inputs

Step One
Name
Quantity
595 mg
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
4.15 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OC
Name
Quantity
3.5 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
8.51 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Step Six
Name
DCM water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate is made up to 45 mL by the addition of more DCM
ADDITION
Type
ADDITION
Details
water (3 mL) is added
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM phases are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=NC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.